molecular formula C18H19NO2 B174690 Glycine, N-(diphenylmethylene)-, 1-methylethyl ester CAS No. 119244-11-0

Glycine, N-(diphenylmethylene)-, 1-methylethyl ester

Cat. No.: B174690
CAS No.: 119244-11-0
M. Wt: 281.3 g/mol
InChI Key: MMZPWSVAEFSRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(diphenylmethylene)-, 1-methylethyl ester is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.3 g/mol. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of Glycine, N-(diphenylmethylene)-, 1-methylethyl ester typically involves the reaction of glycine with diphenylmethanone and isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Glycine, N-(diphenylmethylene)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycine, N-(diphenylmethylene)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use it to study biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(diphenylmethylene)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, influencing biochemical processes and pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Glycine, N-(diphenylmethylene)-, 1-methylethyl ester can be compared with similar compounds such as:

  • Glycine, N-(diphenylmethylene)-, methyl ester
  • Glycine, N-(diphenylmethylene)-, ethyl ester These compounds share similar structures but differ in their ester groups, which can influence their chemical properties and applications. This compound is unique due to its specific ester group, which may offer distinct advantages in certain applications.

Properties

IUPAC Name

propan-2-yl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-14(2)21-17(20)13-19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZPWSVAEFSRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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